Fmoc-N-amido-PEG16-acid

Descripción

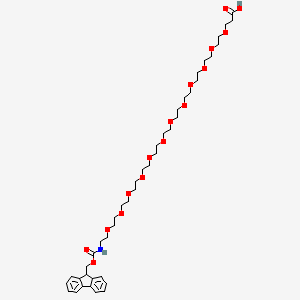

Structure

2D Structure

Propiedades

Número CAS |

850312-72-0 |

|---|---|

Fórmula molecular |

C50H81NO20 |

Peso molecular |

1016.2 g/mol |

Nombre IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C50H81NO20/c52-49(53)9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-51-50(54)71-43-48-46-7-3-1-5-44(46)45-6-2-4-8-47(45)48/h1-8,48H,9-43H2,(H,51,54)(H,52,53) |

Clave InChI |

SNFUPBLFEUWDAY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O |

Apariencia |

Solid powder |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Fmoc-N-amido-PEG12-acid |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-N-amido-PEG16-acid: Properties and Applications

This guide provides a comprehensive technical overview of Fmoc-N-amido-PEG16-acid, a heterobifunctional PEG linker critical in modern bioconjugation, drug delivery, and peptide chemistry. We will delve into its core properties, explore the rationale behind its application in various scientific domains, and provide detailed protocols for its use.

Introduction to a Versatile Molecular Tool

This compound is a discrete polyethylene glycol (dPEG®) derivative that serves as a flexible, hydrophilic spacer arm.[1][2] Its structure is defined by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 16-unit polyethylene glycol chain, and a terminal carboxylic acid.[3][4] This unique combination of functionalities allows for a highly controlled, stepwise approach to the synthesis of complex biomolecular conjugates.[5]

The PEG chain, with its 16 ethylene glycol units, imparts significant water solubility to molecules it is conjugated with, a crucial property for enhancing the bioavailability and reducing the immunogenicity of therapeutic agents.[6][7] The terminal functional groups—the Fmoc-protected amine and the carboxylic acid—provide orthogonal handles for conjugation, enabling the sequential attachment of different molecules.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C50H81NO20 | [4][8] |

| Molecular Weight | 1016.19 g/mol | [3][4] |

| Purity | Typically >95% | [4] |

| Appearance | Viscous oil to white solid | [9] |

| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9] | [2][9][10][11] |

| Storage Conditions | Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles. | [11][12][13][14] |

The Chemistry of Controlled Conjugation

The utility of this compound lies in the distinct reactivity of its terminal functional groups.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine.[15][16] This is a cornerstone of its application in solid-phase peptide synthesis (SPPS) and other multi-step synthetic strategies.[17][18] The Fmoc group is stable under acidic conditions, allowing for the selective deprotection of other acid-labile protecting groups that may be present in a molecule.[16][19]

Deprotection is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like DMF.[2][20] This reaction proceeds via a β-elimination mechanism, which is rapid and clean, yielding the free amine ready for subsequent conjugation.[16]

Experimental Protocol: Fmoc Deprotection

This protocol outlines the standard procedure for the removal of the Fmoc protecting group.

Materials:

-

Fmoc-protected PEG conjugate

-

Piperidine

-

Dimethylformamide (DMF)

Procedure:

-

Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Reaction: Treat the Fmoc-protected conjugate with the piperidine solution. The reaction is typically complete within 30 minutes at room temperature.

-

Washing: Following deprotection, thoroughly wash the product with DMF to remove the cleaved Fmoc adduct and excess piperidine.

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, forming a stable amide bond.[21][] This reaction is not spontaneous and requires the use of a coupling agent to activate the carboxylic acid.[23][24] Common carbodiimide coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[23] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve coupling efficiency and reduce side reactions.[17]

Experimental Protocol: Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., DMF or DCM)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound, EDC, and NHS in the anhydrous solvent. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

Conjugation: Add the amine-containing molecule (dissolved in the reaction buffer) to the activated PEG linker solution.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography) to remove unreacted reagents and byproducts.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Drug Delivery and PEGylation

PEGylation, the process of covalently attaching polyethylene glycol chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6][25][26] The hydrophilic PEG chain of this compound can increase the solubility and stability of hydrophobic drugs, prolong their circulation half-life by reducing renal clearance, and decrease their immunogenicity.[7][12][] The bifunctional nature of this linker allows for the attachment of a drug to one end and a targeting ligand to the other, facilitating the development of targeted drug delivery systems.[28][29]

Peptide Synthesis and Modification

In solid-phase peptide synthesis (SPPS), this compound can be incorporated as a hydrophilic spacer to improve the solubility and biological activity of peptides.[2][11] It can be added to the N-terminus of a growing peptide chain or to the side chain of an amino acid like lysine.[2][11] The Fmoc-protected amine allows for its seamless integration into standard Fmoc-based SPPS protocols.[17][30][31]

Bioconjugation and Surface Modification

This PEG linker is also instrumental in bioconjugation, the covalent linking of two or more molecules, where at least one is a biomolecule.[5] It can be used to attach proteins, antibodies, or oligonucleotides to various surfaces, such as nanoparticles or microarrays, while maintaining their biological activity.[20] The PEG spacer provides a flexible tether, minimizing steric hindrance and improving the accessibility of the conjugated biomolecule.[2][10]

Visualizing the Workflow

To better illustrate the utility of this compound, the following diagrams depict key processes.

Caption: Fmoc deprotection workflow.

Caption: Amide bond formation workflow.

Conclusion

This compound is a highly versatile and enabling tool for researchers in the fields of chemistry, biology, and pharmaceutical sciences. Its well-defined structure, coupled with the orthogonal reactivity of its terminal groups, provides a robust platform for the controlled synthesis of complex biomolecular architectures. A thorough understanding of its properties and the chemistry underpinning its applications is paramount to leveraging its full potential in the development of novel therapeutics, diagnostics, and research reagents.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. precisepeg.com [precisepeg.com]

- 5. nbinno.com [nbinno.com]

- 6. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 7. peptide.com [peptide.com]

- 8. PubChemLite - this compound (C50H81NO20) [pubchemlite.lcsb.uni.lu]

- 9. Fmoc-amido-PEG16-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]

- 13. Fmoc-N-amido-PEG6-acid, 882847-34-9 | BroadPharm [broadpharm.com]

- 14. m-PEG16-acid | BroadPharm [broadpharm.com]

- 15. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]

- 23. creativepegworks.com [creativepegworks.com]

- 24. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]

- 25. chemscene.com [chemscene.com]

- 26. creativepegworks.com [creativepegworks.com]

- 28. biopharminternational.com [biopharminternational.com]

- 29. benchchem.com [benchchem.com]

- 30. peptide.com [peptide.com]

- 31. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide to Fmoc-N-amido-PEG16-acid: Properties, Application, and Best Practices

Introduction: The Strategic Role of PEGylation in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of peptide and protein therapeutics, controlling the pharmacokinetic and pharmacodynamic properties of a molecule is paramount. Unmodified peptides often suffer from rapid renal clearance and susceptibility to proteolytic degradation, severely limiting their therapeutic efficacy. PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—has emerged as a foundational technology to overcome these limitations. By increasing the hydrodynamic volume and masking the peptide backbone, PEGylation can dramatically extend a drug's circulating half-life, improve its solubility, and reduce its immunogenicity.[1]

This guide focuses on a specific, high-purity, monodisperse PEGylation reagent: Fmoc-N-amido-PEG16-acid . As a heterobifunctional linker, it possesses two distinct reactive functionalities: a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This architecture makes it an exceptionally versatile tool for researchers, enabling its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. We will explore the core physicochemical properties of this reagent, the rationale behind its application, detailed protocols for its use, and the quality control measures that ensure the integrity of the final conjugate.

Core Characteristics and Physicochemical Properties

The defining feature of this compound is its precise, discrete structure. Unlike traditional polydisperse PEGs, which are mixtures of various chain lengths, this reagent is a single molecular entity. This monodispersity is critical for manufacturing consistency, as it yields a single, well-defined final product rather than a complex mixture of PEGylated isomers, simplifying downstream analysis and ensuring batch-to-batch reproducibility.[2]

Molecular and Physical Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 1016.2 g/mol | [1][3][4] |

| Molecular Formula | C₅₀H₈₁NO₂₀ | [1][3] |

| CAS Number | 850312-72-0 | [3][4] |

| Appearance | White to off-white solid or viscous oil | - |

| Purity | Typically >95% or >98% (by HPLC) | [1][3] |

| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile, THF, and aqueous solutions | [5] |

| Storage | Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles. The material is hygroscopic and should be handled under an inert atmosphere. | [5] |

Conceptual Synthesis of a Heterobifunctional PEG Linker

The synthesis of a heterobifunctional linker like this compound is a multi-step process designed to create a molecule with two different reactive groups at its termini. While specific manufacturing protocols are proprietary, the general strategy involves the desymmetrization of a polyethylene glycol diol.

A conceptual pathway is as follows:

-

Monoprotection: A starting oligoethylene glycol diol (HO-(CH₂CH₂O)₁₆-H) is reacted with a protecting group reagent under conditions that favor the reaction at only one of the two terminal hydroxyl groups.

-

Functionalization of the Free Terminus: The remaining free hydroxyl group is then converted into the desired functional group, in this case, a carboxylic acid, often through a two-step process of activation (e.g., tosylation) followed by nucleophilic substitution and subsequent oxidation.

-

Deprotection and Second Functionalization: The protecting group on the first terminus is removed, revealing the hydroxyl group. This hydroxyl is then converted into an amine, which is subsequently protected with an Fmoc group using a reagent like Fmoc-NHS ester.

This strategic sequence of protection, functionalization, and deprotection ensures the creation of the target heterobifunctional molecule with high purity.

Mechanism of Action in Bioconjugation and SPPS

The utility of this compound lies in its orthogonal functionalities, which allow for controlled, sequential reactions. This is particularly powerful in the context of on-resin peptide modification during SPPS.

Workflow in Solid-Phase Peptide Synthesis

The diagram below illustrates the integration of the PEG linker into a standard SPPS workflow.

Caption: Workflow for incorporating this compound into SPPS.

-

Peptide Assembly: The desired peptide sequence is first synthesized on a solid support resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS cycles. Each cycle consists of Fmoc deprotection with a base (typically 20% piperidine in DMF) to expose a free N-terminal amine, followed by the coupling of the next Fmoc-protected amino acid using activation reagents like HATU or HBTU.[6]

-

Final Deprotection on Resin: After the final amino acid is coupled, its Fmoc group is removed to expose the N-terminal amine of the full-length peptide.

-

PEG Linker Coupling: The carboxylic acid moiety of this compound is then activated using standard coupling reagents and reacted with the free N-terminal amine of the resin-bound peptide. This forms a stable amide bond, attaching the PEG linker to the peptide.

-

Final Cleavage and Global Deprotection: The peptide-PEG conjugate is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6] The Fmoc group on the PEG linker is also removed during this final cleavage step, yielding the desired N-terminally PEGylated peptide with a free amine.

Experimental Protocol: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol provides a self-validating methodology for coupling this compound to a peptide synthesized on a 0.1 mmol scale.

Materials:

-

Peptide-on-resin (0.1 mmol, with N-terminal Fmoc group removed)

-

This compound (MW: 1016.2 g/mol )

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Kaiser Test Kit (for monitoring reaction completion)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirm with a negative Kaiser test on a small sample after piperidine treatment).

-

Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL), followed by a final wash with DMF (2 x 10 mL). Drain the solvent completely.

-

-

Activation of this compound:

-

In a separate reaction vial, dissolve 1.5 equivalents of this compound (0.15 mmol, 152.4 mg) in 5 mL of DMF.

-

Add 1.45 equivalents of HATU (0.145 mmol, 55.1 mg).

-

Add 3.0 equivalents of DIPEA (0.30 mmol, 52 µL).

-

Briefly vortex the solution and allow it to pre-activate for 5-10 minutes at room temperature. The causality here is that pre-activation forms the highly reactive O-acylisourea intermediate, ensuring a rapid and efficient coupling reaction once added to the resin.

-

-

Coupling Reaction:

-

Add the activated PEG linker solution to the reaction vessel containing the washed peptide-resin.

-

Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours. The extended reaction time compared to a standard amino acid coupling is a prudent measure to ensure complete reaction, as the long PEG chain can present steric challenges.

-

-

Reaction Monitoring and Validation:

-

After 2 hours, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

-

Self-Validation: A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines, confirming the coupling reaction has gone to completion. If the test is positive (beads turn blue), extend the reaction time for another 1-2 hours and re-test. This built-in checkpoint ensures the protocol's trustworthiness and prevents moving forward with an incomplete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively to remove any unreacted reagents and byproducts:

-

DMF (5 x 10 mL)

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage or further modification.

-

Authoritative Grounding: Quality Control and Characterization

The integrity of a PEGylated therapeutic is non-negotiable. Rigorous analytical characterization is essential to confirm the identity, purity, and homogeneity of the final product.

Diagram: Quality Control Workflow

References

A Technical Guide to Fmoc-N-amido-PEG16-acid: Application in Advanced Bioconjugation and Peptide Synthesis

Introduction: The Molecular Architect's Tool for Precision Bioconjugation

In the landscape of modern drug development and proteomics, the ability to precisely link functional molecules is paramount. Fmoc-N-amido-PEG16-acid has emerged as a critical tool for researchers, offering a discrete, hydrophilic spacer with orthogonal reactive handles. This guide provides an in-depth exploration of its core properties, CAS number identification, and field-proven applications, particularly in Solid-Phase Peptide Synthesis (SPPS) and the construction of Antibody-Drug Conjugates (ADCs). We will delve into the causality behind experimental choices, providing robust protocols and analytical methodologies to ensure reproducible success in the laboratory.

Core Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is its unambiguous identification. This compound is a heterobifunctional linker characterized by a fluorenylmethoxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 16-unit polyethylene glycol (PEG) chain.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 850312-72-0 | [1][2][][4] |

| Molecular Formula | C₅₀H₈₁NO₂₀ | [2] |

| Molecular Weight | 1016.17 g/mol | [4] |

| Appearance | Viscous oil to white solid | [5] |

| Purity | Typically >95% | [2][] |

| Solubility | Soluble in DMF, DMSO, DCM, Acetonitrile | [5] |

The discrete PEG16 chain is crucial; unlike polydisperse PEGs which result in a complex mixture of products, this monodispersed linker ensures the synthesis of a single, well-defined molecular entity.[6] This homogeneity is critical for therapeutic applications where batch-to-batch consistency is required. The hydrophilic PEG backbone enhances the aqueous solubility of the resulting conjugate, a vital feature for preventing aggregation of hydrophobic drug payloads or peptides.[2][7]

Strategic Applications in Peptide Synthesis and Modification

The orthogonal nature of the Fmoc-protected amine and the terminal carboxylic acid is the cornerstone of this linker's utility in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is base-labile, compatible with the standard Fmoc/tBu synthesis strategy, while the carboxylic acid remains stable until it is intentionally activated for coupling.[8][9]

Incorporation into a Peptide Sequence during SPPS

This compound can be incorporated at the N-terminus of a peptide chain, acting as a hydrophilic spacer to improve solubility or modulate biological activity.[10] The process follows the standard SPPS cycle.

-

Resin Preparation: Start with the fully assembled peptide sequence on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Ensure the final N-terminal Fmoc group has been removed.

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes.[9][11] Drain and repeat the treatment once more to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3-5 times).[11]

-

Linker Activation: In a separate vessel, pre-activate the this compound. Dissolve this compound (1.5-2 equivalents relative to resin loading) and a coupling agent like HBTU (1.45 equivalents) in DMF. Add a tertiary base such as N,N-diisopropylethylamine (DIEA) (3 equivalents) to raise the pH and initiate activation.[11]

-

Coupling Reaction: Add the activated linker solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

-

Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts. The peptide, now extended with the PEG16 linker, can be cleaved from the resin or the terminal Fmoc group can be removed for further modification.

References

- 1. mdpi.com [mdpi.com]

- 2. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. labinsights.nl [labinsights.nl]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

The Strategic Imperative of Hydrophilic PEG Spacers in Bioconjugation: A Technical Guide

Introduction: Navigating the Complexities of Bioconjugate Development

In the realm of advanced biotherapeutics, the covalent attachment of molecules to proteins, peptides, or oligonucleotides—a process known as bioconjugation—has unlocked unprecedented therapeutic potential. From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to PEGylated proteins with extended circulatory half-lives, the ability to engineer sophisticated biomolecules has revolutionized medicine.[1][] However, the very act of conjugation can introduce a host of challenges that threaten to undermine the efficacy and safety of these promising therapeutics. Issues such as poor solubility, aggregation, rapid clearance from the body, and immunogenicity are common hurdles that researchers and drug developers must overcome.[3][4]

This technical guide provides an in-depth exploration of a key enabling technology that addresses these challenges: the hydrophilic polyethylene glycol (PEG) spacer. As a Senior Application Scientist, my goal is to move beyond a mere recitation of facts and provide a narrative grounded in mechanistic understanding and field-proven insights. We will delve into the core functions of PEG spacers, dissect the causality behind their remarkable effects, and provide actionable protocols for their successful implementation and characterization.

The Fundamental Virtues of PEG: More Than Just a Linker

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[5] Its approval by the FDA for human administration underscores its non-toxic and non-immunogenic nature.[6] When incorporated as a spacer in bioconjugation, PEG is not a passive connector; it actively modulates the physicochemical and pharmacokinetic properties of the resulting conjugate.[7][] The unique properties of PEG, including its high water solubility, biocompatibility, and flexibility, are central to its function.[5][9]

Core Benefits at a Glance:

-

Enhanced Solubility and Reduced Aggregation: A primary advantage of PEG spacers is their ability to significantly improve the solubility of bioconjugates.[3] This is particularly crucial when dealing with hydrophobic molecules, such as many potent cytotoxic payloads used in ADCs.[10] The repeating ethylene oxide units of the PEG chain create a hydration shell around the molecule, preventing aggregation and maintaining solubility in aqueous environments.[3][11]

-

Prolonged Circulation Half-Life: PEGylation dramatically extends the in vivo circulation time of bioconjugates.[3][10] The increased hydrodynamic volume of the PEGylated molecule reduces its rate of clearance by the kidneys.[10][12] This prolonged residence in the body allows for greater exposure of the therapeutic to its target, potentially leading to enhanced efficacy.[13]

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains can act as a "stealth" layer, masking immunogenic epitopes on the surface of a protein.[10][14] This steric shielding prevents recognition by the immune system, thereby reducing the likelihood of an immune response and the generation of anti-drug antibodies.[10][12]

-

Improved Pharmacokinetics: By mitigating rapid clearance and reducing non-specific uptake by the reticuloendothelial system, PEG spacers contribute to a more favorable pharmacokinetic profile.[15] This leads to more predictable and sustained drug exposure.

Mechanistic Deep Dive: The "Why" Behind the "What"

Understanding the mechanisms by which PEG spacers exert their influence is critical for their rational application in bioconjugate design.

The Stealth Effect: Evading the Immune System

The "stealth" properties of PEG are a direct consequence of its high mobility and large exclusion volume in aqueous solution. The flexible PEG chain sweeps through a large volume, creating a neutral, water-soluble shield around the bioconjugate. This shield sterically hinders the approach of opsonins and other immune system components, preventing the recognition and subsequent clearance of the therapeutic.[16][17]

Caption: The PEG spacer creates a shield, hindering immune recognition.

Hydrophilicity and Solubility: A Tale of Water Molecules

Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in physiological environments.[15] The hydrophilic nature of the PEG spacer, with its repeating ether oxygens, forms hydrogen bonds with water molecules, creating a hydration layer.[11] This not only enhances the overall solubility of the bioconjugate but also prevents the hydrophobic payload from interacting with other molecules and forming aggregates.[3]

The Critical Parameter: Optimizing PEG Spacer Length

The length of the PEG spacer is not a one-size-fits-all parameter; it is a crucial design element that must be optimized to achieve the desired therapeutic index.[13]

| PEG Spacer Length | Impact on Bioconjugate Properties | Considerations |

| Short (e.g., PEG2, PEG4) | May be sufficient to improve solubility for moderately hydrophobic payloads.[15] Can minimize steric hindrance, preserving the binding affinity of the targeting moiety.[13] | May not provide adequate shielding for highly immunogenic proteins or very hydrophobic payloads. |

| Long (e.g., PEG8, PEG12, and longer) | Generally leads to a greater increase in hydrodynamic radius, resulting in a longer circulation half-life.[13] Offers more effective shielding against immunogenicity.[13] Can better overcome the hydrophobicity of highly insoluble payloads.[18] | Excessively long chains could potentially mask the active site of the biologic, reducing its efficacy.[13] May lead to unexpected changes in biodistribution. |

The optimal PEG spacer length represents a balance between maximizing pharmacokinetic benefits and maintaining the biological activity of the conjugated molecule.[13]

Experimental Protocol: Site-Specific PEGylation of a Cysteine-Engineered Antibody Fragment (Fab)

This protocol outlines a self-validating system for the site-specific PEGylation of a Fab fragment, ensuring a homogeneous product with a defined drug-to-antibody ratio (DAR).

Materials:

-

Cysteine-engineered Fab fragment in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-activated PEG spacer of desired length (e.g., MAL-PEG8-linker)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Methodology:

-

Antibody Preparation and Reduction:

-

Start with a well-characterized Fab fragment at a known concentration.

-

Add a 10-fold molar excess of TCEP to the Fab solution to selectively reduce the engineered cysteine thiol without disrupting the native disulfide bonds.

-

Incubate at room temperature for 1-2 hours. Causality: TCEP is a potent and specific reducing agent for sulfhydryls, ensuring that only the target cysteine is available for conjugation.

-

-

PEGylation Reaction:

-

Prepare a stock solution of the MAL-PEG-linker in a compatible solvent (e.g., DMSO).

-

Add a 3 to 5-fold molar excess of the MAL-PEG-linker to the reduced Fab solution.

-

Incubate at 4°C for 1-2 hours or at room temperature for 30-60 minutes, with gentle mixing. Causality: The maleimide group reacts specifically with the free thiol of the cysteine, forming a stable thioether bond. The reaction is performed under controlled conditions to prevent non-specific reactions.

-

-

Quenching the Reaction:

-

Add a 10-fold molar excess of N-acetylcysteine relative to the MAL-PEG-linker to quench any unreacted maleimide groups.

-

Incubate for 15-30 minutes. Causality: This step prevents the unreacted PEG linker from reacting with other molecules in subsequent steps, ensuring a well-defined final product.

-

-

Purification of the PEGylated Fab:

-

Purify the reaction mixture using size-exclusion chromatography (SEC) to separate the PEGylated Fab from unreacted PEG linker, quenching agent, and any aggregated protein.

-

Monitor the elution profile using UV absorbance at 280 nm.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG spacer.

-

Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to confirm the precise mass of the PEGylated Fab and determine the degree of PEGylation.[19][20]

-

Functional Assay: Perform a binding assay (e.g., ELISA) to confirm that the PEGylated Fab retains its binding affinity for its target antigen.

-

Caption: A systematic approach to producing well-defined PEGylated biologics.

Beyond PEG: The Evolving Landscape of Hydrophilic Spacers

While PEG has been the gold standard, its limitations, such as potential immunogenicity in a subset of the population and its non-biodegradable nature, have prompted the exploration of alternatives.[21] Researchers are investigating other hydrophilic polymers like polysarcosine and polyzwitterions as potential next-generation spacers.[10]

Conclusion: A Strategic Tool for Advanced Biotherapeutics

Hydrophilic PEG spacers are far more than simple connectors in bioconjugation; they are a strategic tool for optimizing the therapeutic potential of complex biologics. By enhancing solubility, extending circulation half-life, and reducing immunogenicity, PEGylation has enabled the successful development of numerous life-changing therapies.[7][22] A thorough understanding of the underlying mechanisms and a systematic approach to experimental design, as outlined in this guide, are paramount for harnessing the full potential of this powerful technology. The continued innovation in linker technology, including the exploration of PEG alternatives, promises to further refine and expand the capabilities of bioconjugation in the years to come.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. purepeg.com [purepeg.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. updates.reinste.com [updates.reinste.com]

Basic principles of solid-phase peptide synthesis (SPPS).

An In-Depth Technical Guide to the Core Principles of Solid-Phase Peptide Synthesis (SPPS)

Authored by: A Senior Application Scientist

Foreword

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R.B. Merrifield, has fundamentally transformed the landscape of peptide and protein science.[1][2] Its introduction provided a robust and efficient methodology for the chemical synthesis of peptides, circumventing the laborious and often low-yielding processes of classical solution-phase synthesis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core principles of SPPS. We will move beyond a mere recitation of protocols to explore the underlying chemistry and strategic considerations that empower scientists to synthesize complex peptides with high fidelity.

The Foundation: Core Principles of Solid-Phase Peptide Synthesis

The ingenuity of SPPS lies in the use of an insoluble solid support, or resin, to which the first amino acid of the desired peptide sequence is anchored.[4][5] The peptide chain is then elongated in a stepwise manner, with each subsequent amino acid being added one at a time.[6] This solid-phase approach offers several distinct advantages:

-

Simplified Purification: Excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin-bound peptide, eliminating the need for complex purification of intermediates.[1][4][7]

-

Driving Reactions to Completion: The use of excess reagents is feasible and drives the coupling reactions to completion, ensuring high yields at each step.[7]

-

Automation: The repetitive nature of the synthesis cycle lends itself well to automation, enabling the efficient production of long and complex peptides.[3][4]

The entire process, from the initial anchoring of the first amino acid to the final cleavage of the completed peptide, occurs within a single reaction vessel, streamlining the workflow.[1]

The Solid Support: Resins and Linkers

The choice of resin is a critical first step in SPPS, as it serves as the insoluble matrix for peptide assembly.[5][8] Resins are typically polymeric beads, with polystyrene and polyethylene glycol (PEG) being common core materials.[9][10] The physical properties of the resin, such as swelling capacity and bead size, influence reaction kinetics and overall synthesis efficiency.[8][9][10]

A chemical "linker" or "handle" is covalently attached to the resin and serves as the anchoring point for the C-terminus of the first amino acid.[5][8][9][10] The nature of the linker is paramount as it dictates the conditions required for the final cleavage of the peptide from the resin and determines the functionality of the peptide's C-terminus (e.g., a carboxylic acid or an amide).[5][9][10]

| Resin Type | Typical Linker | C-Terminal Functionality | Cleavage Condition | Primary Application |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Fmoc SPPS for peptide acids[3][5] |

| Rink Amide Resin | Substituted benzhydrylamine | Amide | Strong Acid (e.g., 95% TFA) | Fmoc SPPS for peptide amides[3][11] |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (e.g., HF) | Boc SPPS for peptide acids[5][12][13] |

| MBHA Resin | 4-methylbenzhydrylamine | Amide | Strong Acid (e.g., HF) | Boc SPPS for peptide amides[12] |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid | Mild Acid (e.g., 0.5% TFA) | Fmoc SPPS for protected peptide fragments[11][14] |

The Art of Protection: Orthogonal Protecting Group Strategies

To ensure the specific and controlled formation of peptide bonds, the reactive functional groups of the amino acids must be temporarily masked with protecting groups (PGs).[15][16] These include the α-amino group of the incoming amino acid and any reactive side-chain functionalities.[15] The success of SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups.[15][17][18]

There are two predominant orthogonal protecting group strategies in SPPS: Fmoc/tBu and Boc/Bzl.

Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS.[15][19][20]

-

Temporary Nα-Protection: The Fmoc group protects the α-amino group and is labile to basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][14]

-

Permanent Side-Chain Protection: The side chains of reactive amino acids are protected with acid-labile groups, most commonly derived from tert-butanol (e.g., tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group).[17]

-

Final Cleavage: The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups are achieved with a strong acid, typically trifluoroacetic acid (TFA).[21]

The key advantage of the Fmoc/tBu strategy is its true orthogonality, where the base-labile Nα-protecting group and the acid-labile side-chain protecting groups are removed under fundamentally different and non-interfering conditions.[15][17] This allows for milder overall reaction conditions compared to the Boc/Bzl strategy.[7]

Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed by Merrifield and is still employed, particularly for the synthesis of long or challenging sequences.[2][22][23]

-

Temporary Nα-Protection: The Boc group protects the α-amino group and is removed with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[12][13][22]

-

Permanent Side-Chain Protection: Side chains are protected with groups based on benzyl alcohol (e.g., Bzl ethers, Bzl esters), which are stable to the moderate acid used for Boc removal.[17]

-

Final Cleavage: The final cleavage from the resin and removal of the Bzl-based side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12][23][24]

This strategy is considered "quasi-orthogonal" as both the temporary and permanent protecting groups are acid-labile, relying on a gradient of acid strength for selective removal.[15] The use of hazardous strong acids like HF necessitates specialized equipment and handling procedures.[20][23]

The SPPS Cycle: A Step-by-Step Methodological Guide

The synthesis of a peptide on a solid support is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[4][17]

The Fmoc/tBu Synthesis Cycle

The Fmoc/tBu SPPS cycle is the most common method for routine peptide synthesis.

Caption: The Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.

Experimental Protocol: Manual Fmoc SPPS

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes to allow for optimal diffusion of reagents.[11][12]

-

Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 15-30 minutes to remove the Nα-Fmoc protecting group, exposing the free amine.[3]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.[11]

-

Amino Acid Coupling: The next Nα-Fmoc protected amino acid is activated and coupled to the free amine of the resin-bound peptide. This is typically achieved by pre-activating the amino acid with a coupling reagent in the presence of a base.[3][11] The reaction progress can be monitored using a qualitative test like the Kaiser (ninhydrin) test.

-

Washing: The resin is washed again with DMF to remove excess reagents and by-products.[11]

-

Repeat: This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired sequence.[17]

The Boc/Bzl Synthesis Cycle

The Boc/Bzl SPPS cycle follows a similar iterative process but utilizes different chemical reagents for deprotection and neutralization.

Caption: The Boc/Bzl Solid-Phase Peptide Synthesis Cycle.

Experimental Protocol: Manual Boc SPPS

-

Resin Swelling: The resin is swelled in DCM.[12]

-

Boc Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for 15-30 minutes to remove the Nα-Boc protecting group.[12][13]

-

Washing: The resin is washed with DCM and isopropanol (IPA) to remove residual TFA.[12][13]

-

Neutralization: The protonated N-terminal amine (as a TFA salt) is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA), in DCM.[12][17][23]

-

Washing: The resin is washed with DCM to remove the excess base and the resulting salt.

-

Amino Acid Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free amine.[12]

-

Washing: The resin is washed with DCM to remove excess reagents and by-products.

-

Repeat: This cycle is repeated for each amino acid in the sequence.

The Engine of Synthesis: Reagents in SPPS

Coupling Reagents: Forging the Peptide Bond

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amine of the growing peptide chain is not spontaneous and requires activation.[2][25] Coupling reagents are essential for this activation step.[16][25]

| Coupling Reagent | Abbreviation | Mechanism of Action | Notes |

| Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. | A classic coupling reagent; the dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |

| Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble. | Often used in combination with an additive like HOBt or Oxyma to suppress side reactions.[6] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms a reactive benzotriazolyl ester. | A phosphonium salt-based reagent. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Similar to PyBOP. | |

| N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | HBTU | Forms a reactive benzotriazolyl ester via a guanidinium N-oxide active species.[26] | An aminium/uronium salt-based reagent; highly efficient and widely used.[12][26] |

| N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide | HATU | Similar to HBTU, but based on the less acidic HOAt, which can reduce racemization.[11] | Particularly effective for coupling hindered amino acids. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HCTU | A guanidinium-based reagent with rapid activation kinetics.[25] |

Solvents in SPPS

The choice of solvent is critical for the success of SPPS. The solvent must be able to swell the resin effectively, solubilize the reagents, and be inert to the reaction conditions.[8] DMF is the most common solvent for Fmoc-SPPS, while DCM is predominantly used in Boc-SPPS.[3][12]

The Final Act: Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all the side-chain protecting groups.[15] This is typically accomplished in a single step by treating the peptidyl-resin with a strong acid.[4]

For Fmoc-synthesized peptides, a cleavage cocktail containing 95% TFA is commonly used.[21] For Boc-synthesized peptides, a much stronger acid like HF or TFMSA is required.[12][24]

The Role of Scavengers

During acid-mediated cleavage, highly reactive cationic species are generated from the cleaved protecting groups and the linker. These can react with nucleophilic side chains of certain amino acids (e.g., Tryptophan, Methionine, Cysteine, Tyrosine), leading to unwanted side products. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species. Common scavengers include water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole. The composition of the cleavage cocktail must be carefully chosen based on the amino acid composition of the peptide.

Navigating the Pitfalls: Common Challenges and Side Reactions in SPPS

While SPPS is a powerful technique, several side reactions can occur that may compromise the purity and yield of the final peptide.[6][27][28]

-

Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, leading to incomplete deprotection and coupling reactions.[29] This is particularly problematic for long or hydrophobic sequences.

-

Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling, leading to the formation of diastereomeric impurities.[28][29] The choice of coupling reagent and the reaction conditions can influence the extent of racemization.[30]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring, which can subsequently open to form a mixture of α- and β-aspartyl peptides.[29]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[23][29] This is especially prevalent when proline is one of the first two residues.[23][29]

Strategies to mitigate these side reactions include the use of specialized resins and linkers, optimized coupling protocols, and the incorporation of pseudoprolines or other backbone-modifying elements.[29]

Conclusion: The Enduring Power of SPPS

Solid-Phase Peptide Synthesis remains an indispensable tool in chemical biology, drug discovery, and materials science. A thorough understanding of its fundamental principles, from the selection of the solid support and protecting group strategy to the nuances of the synthesis cycle and potential side reactions, is crucial for the successful synthesis of high-quality peptides. As the demand for more complex and modified peptides continues to grow, the foundational knowledge presented in this guide will serve as an invaluable resource for scientists at all levels.

References

- 1. digital.csic.es [digital.csic.es]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. bachem.com [bachem.com]

- 5. chempep.com [chempep.com]

- 6. jpt.com [jpt.com]

- 7. drivehq.com [drivehq.com]

- 8. biosynth.com [biosynth.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. chempep.com [chempep.com]

- 15. biosynth.com [biosynth.com]

- 16. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]

- 17. peptide.com [peptide.com]

- 18. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. academic.oup.com [academic.oup.com]

- 22. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 23. peptide.com [peptide.com]

- 24. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. luxembourg-bio.com [luxembourg-bio.com]

- 27. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 28. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 29. peptide.com [peptide.com]

- 30. mesalabs.com [mesalabs.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-N-amido-PEG16-acid in Solid-Phase Peptide Synthesis

Abstract

This comprehensive guide details the strategic incorporation of Fmoc-N-amido-PEG16-acid into peptides via solid-phase peptide synthesis (SPPS). PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a premier strategy for enhancing the therapeutic properties of peptides, including improved solubility, extended circulatory half-life, and reduced immunogenicity.[1] This document provides researchers, scientists, and drug development professionals with a robust framework, encompassing the underlying chemical principles, detailed step-by-step protocols, and critical troubleshooting insights for the successful synthesis and characterization of N-terminally PEGylated peptides using the Fmoc/tBu strategy.

Introduction: The Rationale for Peptide PEGylation

Native therapeutic peptides often face significant limitations, including rapid enzymatic degradation, poor solubility, and swift renal clearance, which curtail their clinical utility.[1] PEGylation addresses these challenges by creating a hydrophilic, protective corona around the peptide. This steric shield hinders the approach of proteolytic enzymes and can mask epitopes from the immune system.[1] Furthermore, the increased hydrodynamic volume of the PEG-peptide conjugate significantly reduces its rate of kidney filtration, thereby prolonging its presence in systemic circulation.[1]

This compound is a discrete (monodisperse) PEG linker, ensuring a homogenous final product, which is a critical advantage over polydisperse PEG reagents that can lead to complex and difficult-to-characterize mixtures.[2] It features a terminal carboxylic acid for coupling to the peptide's N-terminal amine and an Fmoc-protected amine, making it perfectly suited for standard Fmoc-based SPPS workflows.[3]

Chemical Principles and Workflow Overview

The incorporation of this compound occurs on the solid support after the desired peptide sequence has been assembled. The process follows the standard Fmoc-SPPS cycle of deprotection, activation, coupling, and washing.

Workflow Diagram

Caption: Workflow for N-terminal PEGylation using this compound in SPPS.

The critical step is the efficient coupling of the PEG linker to the deprotected N-terminus of the resin-bound peptide. Due to the bulk of the PEG chain, this step may require optimized conditions compared to a standard amino acid coupling.

Materials and Reagents

| Reagent/Material | Recommended Grade | Rationale & Key Considerations |

| This compound | ≥95% Purity | High purity is essential to avoid side products. A monodisperse reagent ensures a homogenous final product. |

| Solid Support (Resin) | e.g., Rink Amide, Wang | Choice depends on the desired C-terminal functionality (amide or acid). PEG-grafted resins (e.g., TentaGel) can improve solvation and reduce aggregation.[4][5] |

| Solvents (DMF, DCM) | Peptide Synthesis Grade | Must be amine-free, especially DMF, as trace amines can cause premature Fmoc deprotection.[6] |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard reagent for Fmoc removal. Should be prepared fresh for optimal performance.[7] |

| Coupling Reagents | HATU , HBTU, DIC | HATU is highly recommended for coupling the bulky PEG linker due to its high reactivity and low racemization risk.[2][7] |

| Base | DIPEA (DIPEA) | A non-nucleophilic base required for the activation step with aminium/uronium salt reagents like HATU.[7] |

| Cleavage Cocktail | Reagent K or similar | A mixture typically containing Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane, phenol) to cleave the peptide from the resin and remove side-chain protecting groups while preventing side reactions. |

| Precipitation Solvent | Cold Diethyl Ether | Used to precipitate the cleaved peptide from the TFA cocktail. |

Detailed Experimental Protocol: N-Terminal PEGylation

This protocol assumes the peptide chain has already been assembled on the resin using standard Fmoc-SPPS procedures and the N-terminal Fmoc group of the final amino acid has just been removed.

Step 1: Final N-Terminal Fmoc Deprotection

-

Treat the peptide-resin with 20% piperidine in DMF.

-

Agitate for 5 minutes, drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Wash with Dichloromethane (DCM) (3 times) and then DMF (3 times).

Causality Insight: Incomplete deprotection of the final N-terminus is a common failure point. The two-step deprotection ensures the terminal amine is fully available for the subsequent, sterically demanding PEGylation step.

Step 2: Activation and Coupling of this compound

This procedure uses HATU, a highly effective coupling reagent for hindered couplings.[2]

-

Resin Preparation: Swell the deprotected peptide-resin in fresh, amine-free DMF for at least 30 minutes in the reaction vessel.

-

Activation Solution: In a separate vial, dissolve this compound (1.5–2.0 equivalents relative to the resin's initial loading) in DMF.

-

Add HATU (1.5–2.0 eq.) to the PEG-acid solution.

-

Add DIPEA (3.0–4.0 eq.) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activated PEG solution.

-

Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary compared to standard amino acid couplings due to steric hindrance from the PEG chain.[2]

Step 3: Monitoring the Coupling Reaction

-

After the coupling time, take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads thoroughly with DMF and then DCM.

-

Perform a Kaiser (ninhydrin) test .[10]

-

Negative Result (Yellow Beads): Indicates the absence of free primary amines, signifying a complete coupling reaction. Proceed to Step 4.

-

Positive Result (Blue/Purple Beads): Indicates incomplete coupling. Recouple by adding fresh activated this compound solution and allowing the reaction to proceed for another 1-2 hours before re-testing.

-

Caption: Decision workflow based on the Kaiser test result.

Step 4: Final Washing and Resin Preparation for Cleavage

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively to remove all excess reagents and byproducts:

-

DMF (5 times)

-

DCM (5 times)

-

Methanol (3 times) to shrink the resin for drying.

-

-

Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight.

Trustworthiness Principle: Thorough washing is paramount. Residual coupling reagents or DIPEA can interfere with the subsequent cleavage step, leading to unwanted side products.

Step 5: Cleavage and Deprotection

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Use approximately 10 mL of cocktail per gram of resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate).

-

Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash/centrifugation step 2-3 times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Analysis and Quality Control

The successful synthesis of the PEGylated peptide must be confirmed analytically.

| Analytical Technique | Purpose | Expected Outcome for PEGylated Peptide |

| Reverse-Phase HPLC (RP-HPLC) | Purity Assessment & Purification | A major peak corresponding to the PEGylated peptide. The retention time will be significantly different from the non-PEGylated precursor due to the hydrophilic PEG chain. |

| Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | The observed molecular weight should match the calculated mass of the peptide plus the mass of the PEG16 linker moiety. For this compound (MW ≈ 1016.2 g/mol ), after cleavage and loss of the Fmoc group, the attached linker mass will be lower. The precise mass of the added PEG unit should be calculated and confirmed.[11] |

| Tandem MS (MS/MS) | Site of PEGylation Confirmation | Fragmentation analysis can confirm that the PEG linker is attached to the N-terminal amino acid as intended. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete PEG Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky PEG linker struggles to access the N-terminal amine. | • Increase coupling time to 4-6 hours.[2]• Use a higher excess of PEG-acid and coupling reagents (e.g., 2.5-3.0 eq.).[2]• Ensure a highly reactive coupling agent like HATU is used. |

| Peptide Aggregation: The resin-bound peptide chain has folded, blocking the N-terminus. | • Switch to a more polar solvent like NMP or a DMF/DMSO mixture.[2]• Perform the coupling at a slightly elevated temperature (e.g., 35-40°C).[2] | |

| Low Purity of Crude Product | Incomplete Fmoc Deprotection: Residual Fmoc groups on the PEG linker or peptide side chains. | • Ensure fresh 20% piperidine/DMF is used.• Extend the second deprotection step to 20-30 minutes. |

| Side Reactions During Cleavage: Scavengers are insufficient for the specific peptide sequence. | • Adjust the cleavage cocktail based on the amino acid composition (e.g., add EDT for cysteine-containing peptides). | |

| Difficulty in Purification | Aggregation of PEGylated Peptide: The final product is prone to aggregation in solution. | • Purify using a shallower gradient in RP-HPLC.• Add a small percentage of formic acid or acetic acid to the mobile phase to improve peak shape. |

Conclusion

The protocol described provides a validated and robust method for the N-terminal PEGylation of synthetic peptides on a solid support using this compound. By understanding the principles of activation and coupling, and by implementing careful monitoring and troubleshooting, researchers can successfully synthesize high-purity PEGylated peptides. The resulting conjugates, endowed with enhanced physicochemical and pharmacokinetic properties, are valuable candidates for a wide range of therapeutic and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. PEGA supports for combinatorial peptide synthesis and solid-phase enzymatic library assays [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. precisepeg.com [precisepeg.com]

Application Note & Protocol: A Comprehensive Guide to Fmoc Deprotection of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the critical Fmoc deprotection step for polyethylene glycol (PEG) linkers, a cornerstone technique in modern bioconjugation, peptide synthesis, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). As a senior application scientist, this document is structured to offer not just a set of instructions, but a foundational understanding of the underlying chemistry, ensuring robust and reproducible results in your research.

The Strategic Importance of Fmoc-Protected PEG Linkers

Polyethylene glycol (PEG) linkers are widely incorporated in drug development and research to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group integral to many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3][4] Its key advantage lies in its stability to acidic conditions, allowing for orthogonal protection schemes where other protecting groups (like Boc, which is acid-labile) can be selectively removed without affecting the Fmoc-protected amine.[5] This precise control is essential for site-specific modifications and the construction of complex, well-defined bioconjugates.[4]

The Mechanism of Fmoc Deprotection: A Base-Mediated Elimination

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton from the C9 position of the fluorene ring.[3][6] This creates a carbanion intermediate that is stabilized by the aromatic system. The reaction then proceeds via elimination to release the deprotected amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used as the base also acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct, which drives the reaction to completion and prevents side reactions.[3][6][7]

Caption: Chemical mechanism of Fmoc deprotection by piperidine.[3]

Experimental Protocols

The choice between a solid-phase or solution-phase protocol depends on the overall synthetic strategy. Solid-phase synthesis is common for building peptides and oligonucleotides, where the PEG linker is attached to a resin.

Protocol 1: Fmoc Deprotection on a Solid Support (e.g., Resin)

This protocol is standard for SPPS workflows.

Materials:

-

Fmoc-protected PEGylated compound on a solid support (e.g., resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM) (optional, for washing)

Equipment:

-

Peptide synthesis vessel with a frit

-

Shaker or nitrogen bubbler for agitation

-

UV-Vis Spectrophotometer (for monitoring)

Reagent Preparation:

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 20 mL of piperidine to 80 mL of DMF.

| Reagent/Solvent | Concentration/Volume | Purpose | Rationale & Expert Insights |

| DMF | ~10 mL per gram of resin | Resin Swelling & Washing | Ensures that the resin beads are fully solvated, allowing reagents to access all reaction sites.[8] Inadequate swelling is a common cause of incomplete reactions. |

| 20% Piperidine in DMF | ~10 mL per gram of resin | Fmoc Cleavage | Piperidine is the gold standard base for its efficacy and ability to scavenge the DBF byproduct.[9] A 20% concentration provides a large excess of base, ensuring a rapid and complete reaction, typically within minutes.[1][10] |

| DMF Washes | 5-7 washes, ~10 mL per gram of resin each | Removal of Reagents | Thorough washing is critical to remove all traces of piperidine and the DBF-piperidine adduct. Residual piperidine can cause unwanted deprotection of the next Fmoc-amino acid to be coupled.[1] |

| DCM Washes | 3 washes (optional) | Solvent Exchange | DCM can be used as a final wash to prepare the resin for subsequent coupling reactions that may not be compatible with DMF. |

Step-by-Step Methodology:

-

Resin Swelling: Place the Fmoc-protected PEG-resin in the reaction vessel. Add DMF (approx. 10 mL/g of resin) and agitate for 15-30 minutes to swell the resin.[8] Drain the solvent.

-

First Deprotection Treatment: Add the 20% piperidine/DMF solution to the swollen resin. Agitate for 5-10 minutes at room temperature.[1] Drain the solution into a collection flask (this solution can be used for UV monitoring).

-

Second Deprotection Treatment: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes. For compounds with long PEG chains or known difficult sequences, extending this time to 30 minutes can ensure complete removal.[3] Drain the solution.

-

Thorough Washing: Wash the resin extensively with DMF (at least 5-7 times). Agitate for at least 1 minute during each wash before draining. This step is crucial to remove all piperidine and the DBF-adduct.[1]

-

Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, on a few resin beads. A blue color indicates the presence of free primary amines, confirming successful deprotection.[3]

-

Final Washes: If the next synthetic step requires a different solvent, wash the resin accordingly (e.g., with DCM). The resin is now ready for the next coupling step.

Protocol 2: Fmoc Deprotection in Solution

This protocol is suitable for PEGylated molecules that are not attached to a solid support.

Materials:

-

Fmoc-protected PEG compound

-

Anhydrous DMF

-

Piperidine

-

Diethyl ether (cold)

-

DCM and Brine (for workup)

Methodology:

-

Dissolution: Dissolve the Fmoc-PEG compound in anhydrous DMF.

-

Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[5]

-

Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 30 minutes.[5] Monitor progress using TLC or LC-MS.

-

Workup & Isolation:

-

Method A (Precipitation): Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected PEG product.[4] Collect the precipitate by filtration or centrifugation.

-

Method B (Extraction): Remove the DMF under reduced pressure. Dissolve the residue in DCM and wash with brine to remove residual piperidine and other water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

-

Reaction Monitoring and Validation: A Self-Validating System

Trustworthy protocols incorporate methods for validation. For Fmoc deprotection, UV-Vis spectroscopy and HPLC are powerful analytical tools.

UV-Vis Spectrophotometric Monitoring

The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed. This is a common method to determine the loading of the first amino acid on a resin and to confirm deprotection throughout a synthesis.[10][11]

-

Collect the piperidine/DMF filtrate from the deprotection steps.

-

Dilute a known aliquot of the filtrate in a suitable solvent (e.g., DMF).

-

Measure the absorbance at ~301 nm.

-

The amount of Fmoc removed can be calculated using the Beer-Lambert law (ε at 301 nm for the DBF-piperidine adduct is ~7800 M⁻¹cm⁻¹).

HPLC Analysis

Reverse-phase HPLC (RP-HPLC) is the definitive method to confirm the completion of the reaction.

| Analysis Stage | Expected Outcome | Interpretation |

| Before Deprotection | A single major peak corresponding to the hydrophobic, Fmoc-protected starting material. | Establishes the baseline purity and retention time of the starting material. |

| After Deprotection | The starting material peak should be completely gone, replaced by a new, earlier-eluting peak. | The deprotected product is more polar (less hydrophobic) due to the removal of the large, nonpolar Fmoc group, and thus has a shorter retention time on a C18 column. The absence of the starting peak confirms complete reaction. |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection | Peptide Aggregation: Hydrophobic or long peptide sequences can aggregate on the resin, hindering reagent access.[1][12][13] | • Use a PEG-based resin (e.g., TentaGel) to improve solvation.[1]• Increase deprotection time or temperature.• Add chaotropic salts or switch to a stronger base like DBU (1,8-Diazabicycloundec-7-ene) for particularly difficult sequences.[14] |

| Poor Resin Swelling: Inadequate swelling prevents reagents from reaching all reaction sites.[13] | Ensure the resin is fully swelled in DMF for at least 30 minutes before starting the deprotection. | |

| Steric Hindrance: High resin loading or bulky adjacent amino acids can block access to the Fmoc group.[13] | Use a lower loading resin for the synthesis. | |

| Side Reactions | Aspartimide Formation: Sequences containing aspartic acid are prone to forming a cyclic imide under basic conditions, which can lead to piperidide adducts or α/β peptide mixtures.[14][15] | Add 0.1 M HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution to suppress this side reaction.[14] |

| Diketopiperazine Formation: At the dipeptide stage, especially with Proline, the free amine can cyclize onto the ester linkage to the resin, cleaving the dipeptide.[14] | This is less of an issue for PEG linkers not directly attached to a resin in this manner, but for SPPS, using 2-chlorotrityl chloride resin can inhibit this side reaction due to steric hindrance.[14] |

Overall Experimental Workflow

The following diagram outlines the general workflow for a single Fmoc deprotection cycle in a solid-phase synthesis context.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Fmoc-N-amido-PEG16-acid in Antibody-Drug Conjugate (ADC) Synthesis

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Linker Design in Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] The linker, a seemingly simple bridge between the antibody and the payload, is a critical determinant of an ADC's success, profoundly influencing its therapeutic index, stability, and pharmacokinetic profile.[] Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone for optimizing ADC design.[4][5] This guide provides an in-depth exploration of Fmoc-N-amido-PEG16-acid, a heterobifunctional linker, and its application in the synthesis of robust and effective ADCs.

This compound is a non-cleavable linker that offers a unique combination of features for advanced ADC development.[6] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for orthogonal synthesis strategies, while the terminal carboxylic acid provides a reactive handle for conjugation to a payload.[7][8] The extended 16-unit PEG chain imparts significant hydrophilicity to the linker-payload complex, a crucial attribute for mitigating the aggregation often associated with hydrophobic cytotoxic drugs and enabling the synthesis of ADCs with a higher drug-to-antibody ratio (DAR).[2][5] This enhanced solubility and biocompatibility contribute to improved pharmacokinetics and a more favorable safety profile.[][9]

These application notes will provide a comprehensive overview of the strategic implementation of this compound in ADC synthesis, complete with detailed, field-proven protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Design Rationale

The strategic selection of this compound as a linker is underpinned by its distinct physicochemical properties, which directly translate to tangible benefits in ADC performance.

| Property | Value/Description | Rationale for Use in ADCs |

| Linker Type | Non-cleavable | Provides a stable connection between the drug and antibody, relying on lysosomal degradation of the antibody to release the drug-linker payload.[10] This can lead to a longer plasma half-life and potentially reduced off-target toxicity.[10] |